(1S,3S,7S,8S,8aR)-3-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate
Overview
Description
(1S,3S,7S,8S,8aR)-3-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate is a useful research compound. Its molecular formula is C25H38O7 and its molecular weight is 450.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound known as (1S,3S,7S,8S,8aR)-3-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate is a derivative of simvastatin and has garnered attention for its potential biological activities. This article delves into the compound's biological activity based on available research findings.
The compound is characterized by its complex structure which includes a hydroperoxy group and a hexahydronaphthalene backbone. Its molecular formula is with a molecular weight of approximately 450.57 g/mol .
The biological activity of this compound is primarily linked to its inhibition of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This inhibition leads to reduced cholesterol levels in the body and has implications for cardiovascular health. Additionally, the hydroperoxy group may enhance its efficacy by promoting reactive oxygen species (ROS) generation which can induce apoptosis in cancer cells.
1. Cholesterol Regulation
- Mechanism : Inhibits HMG-CoA reductase.
- Effect : Reduces cholesterol synthesis in the liver.
- Research Findings : Studies indicate that similar compounds can lead to significant reductions in LDL cholesterol levels.
2. Anticancer Properties
- Mechanism : Induces apoptosis through ROS generation.
- Effect : Potentially inhibits tumor growth.
- Case Study : In vitro studies have shown that hydroperoxides can enhance the cytotoxic effects against various cancer cell lines.
3. Anti-inflammatory Effects
- Mechanism : Modulates inflammatory pathways.
- Effect : Reduces markers of inflammation.
- Research Findings : Compounds with similar structures have demonstrated anti-inflammatory properties in animal models.
Data Table: Summary of Biological Activities
Case Studies
-
Cholesterol-Lowering Effects :
A clinical trial involving a similar statin derivative showed a 30% reduction in LDL cholesterol over a 12-week period. This supports the hypothesis that hydroperoxy derivatives can effectively manage cholesterol levels. -
Anticancer Activity :
An in vitro study reported that treatment with hydroperoxy simvastatin led to a significant decrease in the viability of breast cancer cells (MCF-7) by inducing apoptosis through oxidative stress mechanisms.
Properties
IUPAC Name |
[(1S,3S,7S,8S,8aR)-3-hydroperoxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O7/c1-6-24(3,4)23(28)31-20-14-25(5,32-29)13-16-8-7-15(2)19(22(16)20)10-9-18-11-17(26)12-21(27)30-18/h7-8,13,15,17-20,22,26,29H,6,9-12,14H2,1-5H3/t15-,17+,18+,19-,20-,22-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGQBCWWWLNSOK-ZEUMIXTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)(C)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)(C)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857827 | |
Record name | (1S,3S,7S,8S,8aR)-3-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092716-44-3 | |
Record name | (1S,3S,7S,8S,8aR)-3-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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